Soladulcoside B
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Overview
Description
The compound (1R,2S,3’R,4S,5’S,7S,8R,9S,12S,13S,16S,18S)-5’-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,6’-oxane]-2’-one is a complex organic molecule characterized by its intricate structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methylation, and glycosylation. Each step may involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Use of nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its multiple hydroxyl groups could facilitate hydrogen bonding and other interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1R,2S,3R,4S,5’R,6R,7S,8R,9S,12S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-3,16-diol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups. These features give it distinct chemical and biological properties compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile molecule for research and industrial applications.
Properties
CAS No. |
137038-72-3 |
---|---|
Molecular Formula |
C45H72O18 |
Molecular Weight |
901 g/mol |
IUPAC Name |
(1R,2S,3'R,4S,5'S,8R,9S,12S,13S,16S,18S)-5'-hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C45H72O18/c1-17-13-28(47)45(63-39(17)55)18(2)29-26(62-45)15-25-23-8-7-21-14-22(9-11-43(21,5)24(23)10-12-44(25,29)6)58-42-38(61-41-36(54)34(52)31(49)20(4)57-41)37(32(50)27(16-46)59-42)60-40-35(53)33(51)30(48)19(3)56-40/h17-38,40-42,46-54H,7-16H2,1-6H3/t17-,18?,19+,20+,21+,22+,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33-,34-,35-,36-,37+,38-,40+,41+,42+,43+,44+,45?/m1/s1 |
InChI Key |
HYJKJYCNHQELHC-FVQRPIGGSA-N |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O |
Origin of Product |
United States |
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